4-tert-butyl-N-[4-(butylsulfamoyl)phenyl]benzamide
Overview
Description
4-tert-butyl-N-[4-(butylsulfamoyl)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a tert-butyl group and a butylsulfamoyl group attached to a phenyl ring, which is further connected to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[4-(butylsulfamoyl)phenyl]benzamide typically involves a multi-step process:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core. This can be achieved by reacting 4-tert-butylbenzoic acid with thionyl chloride to form 4-tert-butylbenzoyl chloride. The benzoyl chloride is then reacted with aniline to form 4-tert-butyl-N-phenylbenzamide.
Introduction of the Butylsulfamoyl Group: The next step involves the introduction of the butylsulfamoyl group. This can be achieved by reacting the 4-tert-butyl-N-phenylbenzamide with butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput. The reaction conditions are optimized to minimize by-products and maximize yield.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[4-(butylsulfamoyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the tert-butyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The reduction typically targets the amide group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group. Common reagents for this reaction include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, amines or thiols in an organic solvent.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or aminated derivatives.
Scientific Research Applications
4-tert-butyl-N-[4-(butylsulfamoyl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. It can be used as a scaffold for developing inhibitors of enzymes or receptors involved in various diseases.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: The compound can be used in biological assays to study its effects on cellular processes and pathways. It may serve as a tool compound for investigating the role of specific proteins or enzymes in biological systems.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[4-(butylsulfamoyl)phenyl]benzamide depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to the active site and preventing substrate access. This can lead to a decrease in the enzyme’s activity and subsequent downstream effects.
Receptor Modulation: The compound may interact with specific receptors on the cell surface, modulating their activity and influencing cellular signaling pathways. This can result in changes in cellular behavior and function.
Protein Interaction: The compound may bind to specific proteins, altering their conformation and activity. This can affect various cellular processes, including gene expression, protein synthesis, and cell division.
Comparison with Similar Compounds
4-tert-butyl-N-[4-(butylsulfamoyl)phenyl]benzamide can be compared with other similar compounds:
4-tert-butyl-N-[4-(tert-butylsulfamoyl)phenyl]benzamide: This compound has a tert-butyl group instead of a butyl group in the sulfonamide moiety. The presence of the tert-butyl group may influence the compound’s steric and electronic properties, affecting its reactivity and biological activity.
N-[4-(butylsulfamoyl)phenyl]-4-nitrobenzamide: This compound has a nitro group on the benzamide moiety, which can significantly alter its chemical and biological properties. The nitro group is electron-withdrawing, which can affect the compound’s reactivity and interaction with biological targets.
4-tert-butyl-N-[4-(methylsulfamoyl)phenyl]benzamide: This compound has a methyl group instead of a butyl group in the sulfonamide moiety. The smaller size of the methyl group may result in different steric interactions and reactivity compared to the butyl-substituted compound.
Properties
IUPAC Name |
4-tert-butyl-N-[4-(butylsulfamoyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-5-6-15-22-27(25,26)19-13-11-18(12-14-19)23-20(24)16-7-9-17(10-8-16)21(2,3)4/h7-14,22H,5-6,15H2,1-4H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEZKDXZNPTGBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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